molecular formula C14H9N5O B270255 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B270255
M. Wt: 263.25 g/mol
InChI Key: QJINFBPETJMVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PQT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQT is a heterocyclic compound that belongs to the family of triazoloquinoxalines and has a molecular formula of C13H8N4O.

Scientific Research Applications

1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been studied for its antimicrobial and antifungal properties. In material science, 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been used as a precursor for the synthesis of various metal complexes.

Mechanism of Action

The mechanism of action of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have various biochemical and physiological effects in the body. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can improve mood and cognitive function. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to reduce oxidative stress and inflammation in the body, which can protect against various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments is its high potency and specificity. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have a high affinity for its target enzymes and receptors, which can lead to more reliable and consistent results. However, one of the limitations of using 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments is its potential toxicity. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have toxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One potential direction is the synthesis of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved potency and specificity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in vivo. Additionally, the potential applications of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in material science and nanotechnology should also be explored. Overall, the future directions of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one research are vast and promising.

Synthesis Methods

The synthesis of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be achieved through a multistep process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone. The 2-nitrochalcone is then subjected to a reduction reaction with zinc in acetic acid to form 2-aminochalcone. The 2-aminochalcone is then reacted with hydrazine hydrate to form 2-(4-pyridinyl) hydrazine. Finally, the 2-(4-pyridinyl) hydrazine is reacted with 2-chloro-1,3-dimethylimidazolinium chloride to form 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one.

properties

Product Name

1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

1-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-5-7-15-8-6-9)19(13)11-4-2-1-3-10(11)16-14/h1-8H,(H,16,20)

InChI Key

QJINFBPETJMVBD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CC=NC=C4

Origin of Product

United States

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